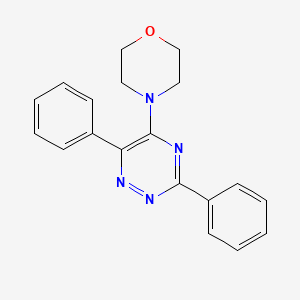

5-Morpholino-3,6-diphenyl-1,2,4-triazine

Description

Historical Development and Significance of the 1,2,4-Triazine (B1199460) Core in Chemical Science

The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered significant interest in chemical science for decades. nih.govjmchemsci.com These six-membered aromatic rings, containing three nitrogen atoms, exist in three isomeric forms, with the 1,2,4- (or asymmetrical) triazine being a key building block in synthetic and medicinal chemistry. chemsynthesis.com

The synthesis of 1,2,4-triazines has evolved, with classical methods like the Bamberger triazine synthesis providing initial access. A predominant and versatile method involves the condensation of 1,2-dicarbonyl compounds, such as benzil (B1666583), with amidrazones or their derivatives like semicarbazide (B1199961) and thiosemicarbazide (B42300). nih.govjmchemsci.comchemsynthesis.com More contemporary approaches, such as [4+2] domino annulation reactions, have been developed to offer efficient and high-yield pathways to these derivatives. rsc.org

The significance of the 1,2,4-triazine core lies in the vast range of biological activities exhibited by its derivatives. nih.gov This has made them "privileged scaffolds" in drug discovery. nih.gov Compounds incorporating this moiety have been investigated for a wide spectrum of pharmacological applications, underscoring the core's importance in medicinal chemistry. jmchemsci.com

Table 1: Pharmacological Profiles of 1,2,4-Triazine Derivatives

This table summarizes the diverse biological activities reported for various compounds containing the 1,2,4-triazine core.

| Biological Activity | Description |

| Anticancer | Derivatives have shown efficacy against various cancer cell lines, interfering with signaling pathways to induce cell death. nih.gov |

| Antimicrobial | Compounds exhibit activity against a range of bacteria and fungi. nih.gov |

| Anti-inflammatory | Certain 1,2,4-triazine derivatives have demonstrated anti-inflammatory properties. jmchemsci.com |

| Antiviral | The scaffold is present in compounds researched for antiviral applications, including against HIV. chemsynthesis.com |

| Antimalarial | Research has explored the use of these compounds as potential antimalarial agents. |

| Adenosine A₂A Antagonists | Specific derivatives, such as 5,6-diphenyl-1,2,4-triazin-3-amine, have been identified as antagonists for the A₂A receptor, relevant for Parkinson's disease research. |

Overview of Key Research Avenues for Advanced Heterocyclic Systems

The field of heterocyclic chemistry is dynamic and continually evolving, driven by its critical role in pharmaceuticals, materials science, and agriculture. nih.govresearchgate.net Several key research avenues are shaping the future of advanced heterocyclic systems, including the 1,2,4-triazine family.

One major trend is the development of sustainable and green synthesis methods . researchgate.net Researchers are increasingly focused on minimizing the environmental impact of chemical synthesis by using renewable starting materials, employing eco-friendly solvents, and developing highly efficient catalytic reactions. researchgate.net

Another significant avenue is the advancement of novel synthetic methodologies . Modern techniques like C-H activation, photoredox chemistry, and multicomponent reactions are enabling chemists to construct complex heterocyclic structures with greater precision and efficiency. researchgate.netmdpi.com These methods expand the accessible chemical space for drug discovery and materials science. mdpi.com

Interdisciplinary collaboration is also a crucial driver of innovation. nih.gov The integration of chemistry with biology, materials science, and computational modeling is accelerating the discovery of new applications for heterocyclic compounds. nih.govmdpi.com Computational tools, for instance, are becoming indispensable for predicting the properties and behaviors of new molecules, guiding synthetic efforts. nih.gov

Finally, the exploration of new applications remains a primary focus. Beyond pharmaceuticals, heterocyclic compounds are being investigated for their potential in cutting-edge technologies, including energy storage, nanotechnology, and the development of new materials with tailored optical, magnetic, or conductive properties. nih.govresearchgate.net

Table 2: Future Directions in Heterocyclic Chemistry Research

This table outlines the emerging trends and key research areas propelling the field of advanced heterocyclic systems forward.

| Research Avenue | Key Focus Areas | Potential Impact |

| Green Chemistry | Use of renewable solvents and catalysts; waste minimization. | Reduced environmental footprint of chemical synthesis. researchgate.net |

| Advanced Synthesis | C-H activation, photoredox catalysis, multicomponent reactions. | Rapid access to diverse and complex functionalized heterocycles. mdpi.com |

| Computational Modeling | DFT, QM/MM, and machine learning for reaction prediction. | Accelerated design and discovery of new compounds with specific properties. nih.govmdpi.com |

| New Materials | Development of conductive polymers, MOFs, and optical materials. | Innovations in energy storage, gas separation, and electronics. nih.gov |

| Drug Discovery | Targeting novel biological pathways; overcoming drug resistance. | Development of next-generation therapeutics for various diseases. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,6-diphenyl-1,2,4-triazin-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-3-7-15(8-4-1)17-19(23-11-13-24-14-12-23)20-18(22-21-17)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXVJAQZSHLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5 Morpholino 3,6 Diphenyl 1,2,4 Triazine and Its Analogues

Established Synthetic Routes to the 1,2,4-Triazine (B1199460) Scaffold

The formation of the 1,2,4-triazine ring is a critical first step in accessing the target compound. Various strategies have been developed to construct this heterocyclic system, often tailored to achieve specific substitution patterns.

Cyclization reactions represent a fundamental approach to the 1,2,4-triazine core. These methods involve the formation of the heterocyclic ring from one or more acyclic components through intramolecular or intermolecular bond formation. One modern approach involves [4+2] domino annulation reactions, which provide an efficient route to 1,2,4-triazine derivatives from readily available materials like ketones and alkynes in a one-pot process. rsc.org

Another significant cyclization strategy is the inverse electron demand Diels-Alder (IEDDA) reaction. For instance, 1,2,4,5-tetrazines can react with enamines in a formal [4+2] cycloaddition across two nitrogen atoms. This reaction, followed by the loss of a nitrile and subsequent aromatization, yields the 1,2,4-triazine scaffold. nih.gov This method offers an alternative to more traditional condensation approaches and can provide access to products that are otherwise difficult to obtain. nih.gov

Table 1: Examples of Cyclization Strategies for 1,2,4-Triazine Synthesis

| Precursors | Reaction Type | Key Features | Resulting Scaffold |

|---|---|---|---|

| Ketones, Aldehydes, Alkynes | [4+2] Domino Annulation | One-pot synthesis, moderate to high yields. rsc.org | Substituted 1,2,4-Triazines |

| 1,2,4,5-Tetrazines, Enamines | N1/N4 1,4-Cycloaddition | Good functional group tolerance and regioselectivity. nih.gov | Substituted 1,2,4-Triazines |

The most prevalent and conventional method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines, including those with diaryl substituents at the 5- and 6-positions, is the condensation of a 1,2-dicarbonyl compound with an appropriate amidrazone or a related derivative. nih.govnih.gov For the synthesis of the 3,6-diphenyl-1,2,4-triazine (B1623995) core, the α-dicarbonyl compound used is benzil (B1666583).

This reaction typically involves heating the 1,2-diketone (e.g., benzil) with an acid hydrazide or amidrazone in the presence of an acid catalyst like acetic acid or a base. nih.govresearchgate.net For example, the condensation of benzil with thiosemicarbazide (B42300) yields a 3-thioxo-5,6-diphenyl-1,2,4-triazine, which can be further modified. researchgate.netresearchgate.net A limitation of using unsymmetrical 1,2-diketones is the potential formation of regioisomeric mixtures, but for symmetrical diketones like benzil, a single product is typically formed. nih.gov

Table 2: Condensation Reactions for Diaryl-1,2,4-Triazine Synthesis

| 1,2-Dicarbonyl | Condensing Agent | Conditions | Product |

|---|---|---|---|

| Benzil | Thiosemicarbazide | Acetic Acid, Reflux | 5,6-Diphenyl-3-thioxo-2,3-dihydro-1,2,4-triazine researchgate.netresearchgate.net |

| Benzil | Aminoguanidine Bicarbonate | n-Butanol, Reflux | 3-Amino-5,6-diphenyl-1,2,4-triazine researchgate.net |

Strategies for Incorporation of the Morpholine (B109124) Moiety at the 5-Position

Once the 3,6-diphenyl-1,2,4-triazine scaffold is formed, or during its formation, the morpholine group must be introduced at the C5 position. This is typically achieved through nucleophilic substitution reactions, leveraging the electron-deficient nature of the 1,2,4-triazine ring.

Direct amination involves the reaction of a 1,2,4-triazine bearing a suitable leaving group at the 5-position with morpholine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Halogens (e.g., chlorine, bromine) are common leaving groups for such transformations. The high reactivity of halogenated triazines towards nucleophiles allows for the sequential and controlled introduction of substituents. While extensively used for 1,3,5-triazines, the principle applies to 1,2,4-triazines as well. mdpi.com The reaction of a 5-halo-3,6-diphenyl-1,2,4-triazine with morpholine, typically in a suitable solvent and often with a base, would yield the desired 5-morpholino product.

A particularly effective strategy for introducing amine nucleophiles onto the 1,2,4-triazine ring involves the ipso-substitution of a cyano group. The cyano group at the 5-position is a potent activating group and an excellent leaving group in nucleophilic substitution reactions. researchgate.net

This method involves the initial synthesis of a 5-cyano-1,2,4-triazine, which can be achieved through the direct cyanation of a 1,2,4-triazine 4-oxide. researchgate.net The resulting 5-cyano derivative readily reacts with various amines, including morpholine, to displace the cyano group and form the corresponding 5-amino-1,2,4-triazine. researchgate.net Studies have shown that this substitution can proceed smoothly with various nucleophiles, including aliphatic amines and carboxylic acid hydrazides, sometimes even under solvent-free conditions at elevated temperatures. aip.orgresearchgate.net

Table 3: Nucleophilic ipso-Substitution of a 5-Cyano-1,2,4-triazine

| Substrate | Nucleophile | Key Feature | Product |

|---|---|---|---|

| 5-Cyano-1,2,4-triazine | Aliphatic Amines (e.g., Morpholine) | Cyano group acts as an excellent leaving group. researchgate.net | 5-Amino-1,2,4-triazine |

| 5-Cyano-1,2,4-triazine | 3-Aminopyridine | Reaction is selective; other aminopyridines may not react. aip.org | 5-(Pyridin-3-ylamino)-1,2,4-triazine |

Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity, leading to the development of multi-component and one-pot reactions. A one-pot synthesis of substituted 1,2,4-triazines has been reported involving the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate (B1144303) in the same reaction vessel. researchgate.net Such a strategy could conceivably be adapted to generate a 5-morpholino-1,2,4-triazine by employing a morpholine-containing amide as a starting material, thereby incorporating all the necessary fragments in a single, streamlined process. These approaches are highly valuable as they reduce the need for isolating and purifying intermediates, saving time and resources.

Green Chemistry Principles and Sustainable Synthesis Protocols

Green chemistry principles are increasingly being integrated into the synthesis of 1,2,4-triazine derivatives to create more environmentally benign and efficient chemical processes. These protocols focus on reducing reaction times, minimizing solvent use, and improving atom economy.

A highly effective green chemistry approach involves conducting reactions under solvent-free or "dry media" conditions. This method eliminates the need for volatile and often hazardous organic solvents, thereby reducing chemical waste and environmental pollution. For the synthesis of 1,2,4-triazines, this typically involves the reaction of precursors on the surface of a solid support.

One notable solvent-free method is the ipso-substitution of a cyano-group in 5-cyano-1,2,4-triazines with various amines. researchgate.net Research has demonstrated that heating a mixture of a 5-cyano-1,2,4-triazine with an amine, such as morpholine, at 150°C without any solvent can produce the corresponding 5-amino-1,2,4-triazine in nearly quantitative yields. researchgate.net This specific reaction pathway is directly applicable to the synthesis of the target compound, 5-Morpholino-3,6-diphenyl-1,2,4-triazine. researchgate.net The efficiency of this method is highlighted by its low E-Factor (Environmental Factor), which measures the ratio of waste generated to the weight of the product, indicating a greener process. researchgate.net

Table 1: Comparison of Solvent-Free vs. Solvent-Based Synthesis for 5-(Aryl/Alkyl)amino-1,2,4-triazines

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-cyano-3,6-diphenyl-1,2,4-triazine | Aniline | 150°C, Solvent-Free, 10h | 94% | researchgate.net |

| 5-cyano-3,6-diphenyl-1,2,4-triazine | Aniline | Toluene, 100°C, 10h | 25% | researchgate.net |

This interactive table showcases the significant improvement in yield when employing solvent-free conditions compared to traditional solvent-based synthesis.

Microwave-Assisted Organic Synthesis (MAOS) has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced purity by minimizing side reactions. chemicaljournals.com The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require hours or even days under conventional heating. chemicaljournals.comnih.gov

In the context of 1,2,4-triazine synthesis, MAOS has been successfully applied to various reaction types. For instance, the condensation of α-dicarbonyl compounds with acid hydrazides and an ammonia (B1221849) source can be performed efficiently under microwave irradiation. mdpi.com One study demonstrated that the synthesis of a 1,2,4-triazine analogue, which took two hours of reflux using conventional heating to achieve a 62% yield, was completed in just two minutes with a 98% yield under microwave irradiation. mdpi.com Similarly, the synthesis of morpholine-functionalized 1,3,5-triazine (B166579) derivatives, a class of compounds structurally related to the subject of this article, was achieved in 2.5 minutes using a microwave reactor, showcasing the method's efficiency. mdpi.com

Table 2: Conventional Heating vs. Microwave-Assisted Synthesis (MAOS) of a 1,2,4-Triazine Analogue

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | 2 hours | 62% | mdpi.com |

This interactive table illustrates the profound impact of microwave assistance on reaction efficiency for triazine synthesis.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. asianpubs.org Sonochemistry is considered a green technique as it often leads to higher yields, shorter reaction times, and can be performed under milder conditions, sometimes using water as an environmentally friendly solvent. asianpubs.orgnih.gov

This methodology has been effectively applied to the synthesis of various heterocyclic compounds, including triazine and triazole derivatives. asianpubs.orgmdpi.com For example, a protocol for synthesizing 1,3,5-triazine derivatives using a sonochemical approach in water allowed for the formation of products in as little as 5 minutes with yields over 75%. nih.gov Another study on related 1,3,5-triazines showed that a reaction requiring 5-6 hours of conventional reflux yielded 69%, while the ultrasound-assisted method at room temperature was complete in 30-35 minutes with an 84% yield. mdpi.com These findings demonstrate the potential of sonochemistry as a rapid, efficient, and sustainable alternative for the synthesis of 1,2,4-triazine analogues.

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Triazine Derivatives

| Method | Reaction Time | Temperature | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Conventional (Reflux) | 5-6 hours | Reflux | Ethanol | 69% | mdpi.com |

| Ultrasound-Assisted | 30-35 minutes | Room Temp. | Ethanol | 84% | mdpi.com |

| Conventional (Heating) | N/A | High Temp. | Organic | N/A | nih.gov |

This interactive table compares the reaction conditions and outcomes for conventional and sonochemical synthesis, highlighting the green advantages of the latter.

Atom economy and step efficiency are central tenets of green chemistry that focus on maximizing the incorporation of starting materials into the final product and reducing the number of synthetic steps, respectively. One-pot reactions and domino (or cascade) annulations are prime examples of step-efficient strategies.

For the synthesis of 1,2,4-triazines, domino [4+2] annulation reactions have been developed, allowing for the construction of the triazine ring from simple, readily available starting materials like ketones, aldehydes, and alkynes in a single pot. rsc.org This approach avoids the need to isolate intermediates, saving time, solvents, and resources while minimizing waste.

From an atom economy perspective, new catalytic systems are being explored to construct the triazine core from fundamental building blocks. For the related 1,3,5-triazines, an iron-catalyzed cyclization of aldehydes using ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source represents a highly atom-efficient method. rsc.orgrsc.org This strategy utilizes an inexpensive and readily available nitrogen source to build the heterocyclic core, offering a straightforward and sustainable alternative to traditional methods that often rely on pre-functionalized and more complex nitrogen-containing reagents. rsc.orgrsc.org Similarly, the synthesis of 3,6-disubstituted-1,2,4-triazines via the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides a modular and efficient route. organic-chemistry.org

Synthesis of Structural Derivatives and Fused-Ring Systems

The 1,2,4-triazine core serves as a versatile scaffold for the synthesis of a wide array of structural derivatives and more complex fused-ring systems. These modifications are crucial for tuning the compound's chemical and biological properties.

Functionalized 1,2,4-triazines can be prepared through various synthetic routes. A common strategy involves the cyclocondensation of 1,2-dicarbonyl compounds, such as benzil, with semicarbazide (B1199961) or thiosemicarbazide to form a 5,6-diphenyl-1,2,4-triazinone or -thione core. jmchemsci.com This core can then undergo further reactions, such as hydroxymethylation or substitution at the nitrogen or sulfur atoms, to introduce diverse functionalities. jmchemsci.com

Another powerful method for derivatization is the Suzuki cross-coupling reaction. For example, a 3-bromo-5,6-diphenyl-1,2,4-triazine (B13138881) can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield 3-aryl-5,6-diphenyl-1,2,4-triazine derivatives. nih.gov This methodology allows for the introduction of a wide range of substituted aryl groups at specific positions on the triazine ring. Similarly, 6-bromo-5-aryl-1,2,4-triazin-3-amines can be coupled with different boronic acids to afford a library of 5,6-biaryl-1,2,4-triazine-3-amine derivatives. nih.gov

The synthesis of fused-ring systems involves reacting a functionalized 1,2,4-triazine with bifunctional reagents. For example, 4-amino-6-benzyl-3-mercapto-1,2,4-triazine-5(4H)-one can be reacted with carboxylic acid derivatives or halo acetic acids to create fused thiadiazole and thiadiazine ring systems. africaresearchconnects.com Other complex fused systems, such as 6- and 7-azapteridines and 6-azapurines, can also be synthesized from 1,2,4-triazine precursors, demonstrating the scaffold's versatility in constructing diverse heterocyclic architectures. acs.org

Table 4: Examples of Reactions for the Synthesis of Functionalized 1,2,4-Triazines and Fused Systems

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Bromo-5,6-diphenyl-1,2,4-triazine | 2-Aminophenylboronic acid, Pd(PPh₃)₄ | 3-Aryl-1,2,4-triazine | nih.gov |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | 2,6-Dimethyl-4-(...)-pyridine, Pd(PPh₃)₄ | 5,6-Biaryl-1,2,4-triazine | nih.gov |

| 4-Amino-3-mercapto-1,2,4-triazinone | Carboxylic acid derivatives | Fused 1,3,4-Thiadiazole | africaresearchconnects.com |

| 5-Cyano-1,2,4-triazine | 1-Morpholinocyclopentene | α-Arylamino-2,2′-bipyridine (via aza-Diels-Alder) | researchgate.net |

This interactive table summarizes various synthetic strategies used to create diverse 1,2,4-triazine derivatives and fused heterocyclic systems.

Synthesis of Fused Heteropolycyclic Systems (e.g., Pyrrolo-, Imidazo-triazines)

The construction of fused heteropolycyclic systems, such as pyrrolo[2,1-f] tandfonline.comresearchgate.netresearchgate.nettriazines and imidazo[1,2-b] tandfonline.comresearchgate.netresearchgate.nettriazines, from 1,2,4-triazine precursors represents a powerful strategy for generating novel chemical entities. These reactions typically involve the annulation of a five-membered heterocyclic ring onto the triazine core. The key starting materials for these syntheses are often 3-amino- or 3-hydrazino-1,2,4-triazine derivatives. While direct synthetic routes starting from this compound are not extensively documented, the established methodologies for analogous 3,5,6-trisubstituted 1,2,4-triazines provide a clear blueprint for accessing these fused systems.

A common approach to imidazo[1,2-b] tandfonline.comresearchgate.netresearchgate.nettriazines involves the condensation of a 3-amino-1,2,4-triazine with an α-haloketone. This reaction, known as the Chichibabin reaction, proceeds through initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization to form the imidazole (B134444) ring. For the synthesis of analogues of the target compound, a 3-amino-5-morpholino-6-phenyl-1,2,4-triazine could be reacted with various α-haloketones to introduce diversity at the 2-position of the resulting imidazo[1,2-b] tandfonline.comresearchgate.netresearchgate.nettriazine ring system.

| Starting Triazine | Reagent | Fused System | Reference |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Phenacyl bromide | 2,6,7-Triphenyl-imidazo[1,2-b] tandfonline.comresearchgate.netresearchgate.nettriazine | [General methodology] |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Chloroacetone | 2-Methyl-6,7-diphenyl-imidazo[1,2-b] tandfonline.comresearchgate.netresearchgate.nettriazine | [General methodology] |

The synthesis of pyrrolo[2,1-f] tandfonline.comresearchgate.netresearchgate.nettriazines can be achieved through several routes, often starting from a pyrrole (B145914) derivative that is then fused to the triazine ring. Alternatively, a 1,2,4-triazine can be the starting point. For instance, N-amination of a pyrrole followed by cyclization is a known method. In the context of the target compound's analogues, a strategy could involve the reaction of a suitably substituted 1-aminopyrrole (B1266607) with a precursor to the triazine ring or the direct functionalization of a pre-formed pyrrolo[2,1-f] tandfonline.comresearchgate.netresearchgate.nettriazine scaffold.

Another important precursor for fused triazine systems is 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776). The reaction of this compound with chloroacetonitrile (B46850) has been reported to yield 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] tandfonline.comresearchgate.netresearchgate.nettriazine, demonstrating the utility of the hydrazino group in constructing fused systems. researchgate.net

Introduction of Diverse Substituents for Structural Diversification

The structural diversification of this compound analogues can be achieved by introducing a wide array of substituents at the 3-, 5-, and 6-positions of the 1,2,4-triazine core. This is typically accomplished through the synthesis of precursors with functional groups that can be readily modified or by employing cross-coupling reactions to introduce new moieties.

A key strategy for diversification at the 3-position involves the use of 3-halo-5,6-diphenyl-1,2,4-triazines as versatile intermediates. The halogen atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. For example, reaction with amines, thiols, or alkoxides can yield the corresponding 3-amino, 3-thio, or 3-alkoxy derivatives. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a powerful tool for introducing new carbon-carbon bonds. The reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) with 2-aminophenylboronic acid to produce 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline (B12941466) is a pertinent example of this approach. nih.gov

| 3-Halotriazine Precursor | Nucleophile/Coupling Partner | Product | Reference |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Morpholine | 3-Morpholino-5,6-diphenyl-1,2,4-triazine | [General methodology] |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | 2-Aminophenylboronic acid | 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | nih.gov |

| 3-Thio-5,6-diphenyl-1,2,4-triazine | N-(thiazol-2-yl)acetamide | 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide | tandfonline.comresearchgate.net |

Diversification at the 5- and 6-positions is often achieved by starting with appropriately substituted 1,2-dicarbonyl compounds (e.g., benzil analogues) in the initial synthesis of the 1,2,4-triazine ring. By using benzils with different substituents on the phenyl rings, a library of 5,6-diaryl-1,2,4-triazines with diverse electronic and steric properties can be generated. researchgate.net

The morpholino group at the 5-position of the target compound is typically introduced via nucleophilic substitution of a suitable leaving group, such as a halogen or a methylthio group, at this position on the triazine ring. The reactivity of the different positions on the triazine ring to nucleophilic attack can be exploited to achieve selective substitution.

Iii. Advanced Spectroscopic and Structural Elucidation of 5 Morpholino 3,6 Diphenyl 1,2,4 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing profound insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-Morpholino-3,6-diphenyl-1,2,4-triazine is anticipated to exhibit a series of distinct signals corresponding to the protons of the morpholino and diphenyl substituents. The ten protons of the two phenyl rings are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the phenyl groups on the triazine ring and any steric hindrance affecting their rotation.

The eight protons of the morpholino group would likely present as two distinct multiplets in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the oxygen atom are expected to resonate at a downfield position (approximately δ 3.7-3.9 ppm) due to the deshielding effect of the electronegative oxygen. The four protons on the carbons adjacent to the nitrogen atom are predicted to appear at a slightly more upfield position (around δ 3.4-3.6 ppm). The coupling between these adjacent methylene (B1212753) groups would likely result in triplet or complex multiplet patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.5 | Multiplet |

| Morpholino-H (O-CH₂) | 3.7 - 3.9 | Multiplet |

| Morpholino-H (N-CH₂) | 3.4 - 3.6 | Multiplet |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the triazine ring, the phenyl groups, and the morpholino substituent.

The carbon atoms of the 1,2,4-triazine (B1199460) core are expected to resonate in the downfield region of the spectrum, typically between δ 150 and 170 ppm, due to the influence of the nitrogen atoms. The carbons of the two phenyl rings would give rise to a set of signals in the aromatic region (δ 125-140 ppm). The number of distinct signals will depend on the symmetry and rotational freedom of the phenyl groups. The ipso-carbons, directly attached to the triazine ring, are expected at the lower field end of this range.

The morpholino group would be characterized by two signals in the aliphatic region. The carbon atoms adjacent to the oxygen atom are predicted to appear around δ 66-68 ppm, while the carbons adjacent to the nitrogen atom would likely be found at a more shielded position, around δ 45-48 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazine-C | 150 - 170 |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C | 125 - 135 |

| Morpholino-C (O-CH₂) | 66 - 68 |

| Morpholino-C (N-CH₂) | 45 - 48 |

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation pathways.

High-resolution mass spectrometry is crucial for confirming the elemental formula of this compound. The calculated exact mass for the molecular formula C₂₁H₂₀N₄O can be precisely measured by HRMS, providing a high degree of confidence in the compound's identity. The expected molecular ion peak [M+H]⁺ would be observed at a specific m/z value corresponding to the addition of a proton to the exact mass of the molecule.

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ (C₂₁H₂₀N₄O) | 344.1637 |

| [M+H]⁺ (C₂₁H₂₁N₄O) | 345.1715 |

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ as the base peak. Subsequent fragmentation of this ion in the mass spectrometer can provide valuable structural information. For this compound, the fragmentation pattern is expected to involve cleavages at the weaker bonds.

A primary fragmentation pathway would likely involve the loss of the morpholino group, leading to a significant fragment ion. Other potential fragmentations could include the loss of a phenyl group or cleavage of the triazine ring itself. The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the different substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the C-N and C=N bonds of the triazine ring, and the C-O-C and C-N bonds of the morpholino group.

Key expected absorption bands include:

Aromatic C-H stretching: around 3050-3100 cm⁻¹

Aliphatic C-H stretching (morpholino): around 2850-2960 cm⁻¹

C=N and C=C stretching (triazine and phenyl rings): in the region of 1500-1600 cm⁻¹

C-N stretching (triazine and morpholino): in the range of 1340-1450 cm⁻¹

C-O-C stretching (morpholino): a strong band typically observed around 1115 cm⁻¹

| Functional Group | Predicted Absorption Band (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1340 - 1450 |

| C-O-C Stretch | ~1115 |

Single Crystal X-ray Diffraction Analysis

Determination of Crystal System, Space Group, and Unit Cell Parameters

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for the single-crystal X-ray diffraction data of this compound. While crystallographic studies have been conducted on analogous 1,2,4-triazine derivatives, the explicit crystal system, space group, and unit cell parameters for the title compound are not available in the reviewed literature.

To illustrate the type of data that would be presented, the following table showcases crystallographic information for a structurally related compound, 2,4-dichloro-6-morpholino-1,3,5-triazine. It is crucial to note that these values are not for this compound and are provided for illustrative purposes only.

| Parameter | Value (for 2,4-dichloro-6-morpholino-1,3,5-triazine) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.778(2) |

| b (Å) | 10.887(2) |

| c (Å) | 10.021(2) |

| α (°) | 90 |

| β (°) | 108.01(3) |

| γ (°) | 90 |

| Volume (ų) | 1012.3(4) |

| Z | 4 |

Iv. Reactivity and Chemical Transformations of 5 Morpholino 3,6 Diphenyl 1,2,4 Triazine

Electrophilic and Nucleophilic Substitution Reactions on the Triazine Ring System

The 1,2,4-triazine (B1199460) ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic property dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazine ring is generally difficult and rarely observed. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards attack by electrophiles. Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields or decomposition of the starting material. The presence of the electron-donating morpholino group at the C5 position may slightly increase the electron density of the ring, but this is generally insufficient to promote facile electrophilic attack on the triazine carbons.

Nucleophilic Substitution: In contrast, the electron-deficient character of the 1,2,4-triazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). While the subject compound, 5-Morpholino-3,6-diphenyl-1,2,4-triazine, already has substituents at all available carbon positions (C3, C5, and C6), the principles of nucleophilic substitution are fundamental to the synthesis of such molecules. For instance, the morpholino group is typically introduced by the nucleophilic displacement of a suitable leaving group, such as a halogen (e.g., chlorine) or a methylthio group, from the C5 position of a triazine precursor.

The reactivity of related 1,3,5-triazines, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), demonstrates a stepwise substitution of chlorides by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. mdpi.comfrontiersin.org A similar principle applies to 1,2,4-triazines, where a leaving group at C3, C5, or C6 can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.net In the case of this compound, further nucleophilic substitution on the ring itself is unlikely unless one of the existing substituents can act as a leaving group under specific conditions, which is not typical for phenyl or morpholino groups.

Transformations Involving the Phenyl Substituents

The two phenyl rings at positions C3 and C6 are amenable to standard electrophilic aromatic substitution reactions. msu.edu However, the 1,2,4-triazine core acts as a strong electron-withdrawing group, which has two main effects on these reactions:

Reactivity: The phenyl rings are deactivated towards electrophilic attack compared to benzene. This means that more forcing conditions (e.g., stronger acids, higher temperatures) may be required to achieve substitution.

Directing Effects: The triazine moiety will direct incoming electrophiles primarily to the meta-positions of the phenyl rings.

Common electrophilic aromatic substitution reactions that could be performed on the phenyl groups are summarized in the table below.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Substitution with -NO₂ group at the meta-position of one or both phenyl rings. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Substitution with -Br or -Cl at the meta-position. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Substitution with -SO₃H at the meta-position. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution with -COR at the meta-position (generally very difficult on strongly deactivated rings). |

Additionally, functional groups on the phenyl rings can be further transformed. For example, a nitro group (-NO₂) introduced via nitration can be reduced to an amino group (-NH₂), which can then undergo a wide range of subsequent reactions, such as diazotization.

Chemical Modifications of the Morpholine (B109124) Moiety

The morpholine ring is a saturated heterocycle known for its high chemical stability. Once attached to the triazine core via its nitrogen atom, the moiety is generally robust and does not readily participate in reactions under typical conditions. The lone pair of electrons on the morpholine nitrogen is delocalized into the electron-deficient triazine ring, which reduces its basicity and nucleophilicity.

Cycloaddition Reactions (e.g., Aza-Diels-Alder Reactions)

One of the most important and characteristic reactions of 1,2,4-triazines is their participation as azadienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, also known as aza-Diels-Alder reactions. nih.gov In this type of pericyclic reaction, the electron-deficient 1,2,4-triazine (the diene) reacts with an electron-rich dienophile.

For this compound, the reaction typically proceeds via a [4+2] cycloaddition across the C3-C6 or C5-N2 positions of the triazine ring. The initial cycloadduct is usually unstable and undergoes a retro-Diels-Alder reaction, extruding a stable small molecule, most commonly dinitrogen (N₂). This sequence results in the formation of a new six-membered aromatic ring.

The general mechanism is as follows:

[4+2] Cycloaddition: The 1,2,4-triazine reacts with a dienophile (e.g., an enamine, ynamine, or strained alkene).

N₂ Extrusion: The resulting bicyclic intermediate spontaneously loses a molecule of nitrogen.

Aromatization: The product aromatizes to form a substituted pyridine (B92270) or other heterocyclic system.

The substituents on the triazine ring (phenyl and morpholino groups) influence the reactivity and regiochemistry of the cycloaddition, determining the substitution pattern of the final product. researchgate.net

| Dienophile Type | Example | Resulting Product Class |

|---|---|---|

| Enamine | 1-Morpholinocyclohexene | Substituted Pyridines |

| Ynamine | N,N-Diethyl-1-propyn-1-amine | Substituted Pyridines |

| Strained Alkene | Norbornadiene | Substituted Pyridines |

| Alkyne | Phenylacetylene | Substituted Pyridines |

This reaction pathway is a powerful tool for the synthesis of highly substituted pyridines, which are important structural motifs in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org

Ring-Opening and Rearrangement Processes

Under certain conditions, the 1,2,4-triazine ring can undergo ring-opening reactions, often initiated by the attack of a potent nucleophile. For example, treatment of 1,3,5-triazines with nucleophiles like amines or ammonia (B1221849) can lead to ring cleavage and the formation of amidines. researchgate.netresearchgate.net While less common for substituted 1,2,4-triazines, strong nucleophiles or harsh reaction conditions could potentially lead to the cleavage of the triazine ring in this compound. The products of such reactions would depend on the specific nucleophile and conditions used, potentially leading to acyclic intermediates that could recyclize to form different heterocyclic systems.

Rearrangement reactions are also known in triazine chemistry, particularly in the context of annulated systems. For example, base-catalyzed rearrangements of imidazo[4,5-e]thiazolo[3,2-b]triazines to their regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazine derivatives have been reported. beilstein-journals.org Such rearrangements often proceed through a ring-opening/ring-closing mechanism, driven by the formation of a thermodynamically more stable isomer.

Reactions Leading to Annulated Triazine Systems

Annulated triazine systems, where another ring is fused to the triazine core, can be synthesized from appropriately functionalized triazine precursors. While this compound itself is not primed for a simple intramolecular cyclization, its derivatives could be used to construct such systems.

For example, if one of the phenyl groups at the C3 or C6 position were substituted with a reactive group (e.g., -NH₂, -OH, -SH) at its ortho-position, an intramolecular cyclization could be induced to form a fused polycyclic heteroaromatic system. Another well-established route involves the reaction of a hydrazino-substituted triazine with a suitable reagent to build a new fused ring. For instance, 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) reacts with chloroacetonitrile (B46850) to yield the fused 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netnih.govresearchgate.nettriazine system. researchgate.net

Domino reactions, such as [4+2] annulations, provide another efficient pathway for the synthesis of 1,2,4-triazine derivatives that can serve as precursors to annulated systems. rsc.org

V. Supramolecular Chemistry and Self Assembly Phenomena

Non-Covalent Interactions Governing Self-Assembly (Hydrogen Bonding, π-π Stacking)

The self-assembly of 5-Morpholino-3,6-diphenyl-1,2,4-triazine is primarily directed by a combination of hydrogen bonding and π-π stacking interactions. While a crystal structure for this specific compound is not publicly available, analysis of closely related structures, such as 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline (B12941466), provides significant insights into the probable non-covalent interactions at play.

π-π Stacking: The presence of two phenyl rings and the aromatic 1,2,4-triazine (B1199460) ring makes π-π stacking a significant contributor to the stabilization of the supramolecular assembly. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, π-π interactions are observed with a centroid-centroid separation of 3.8722 (7) Å. It is highly probable that this compound adopts a similar packing motif, where the phenyl and triazine rings of adjacent molecules overlap to maximize these stabilizing interactions. The geometry of this stacking can vary, from perfectly co-facial to slipped-parallel arrangements, the latter being more common to minimize steric hindrance.

A summary of potential non-covalent interactions is presented in the table below:

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Hydrogen Bonding | C-H (Phenyl, Morpholine) | N (Triazine), O (Morpholine) | Directional control of molecular packing, formation of chains and networks. |

| π-π Stacking | Phenyl rings, Triazine ring | Phenyl rings, Triazine ring | Stabilization of the crystal lattice, formation of columnar or layered structures. |

Design and Engineering of Molecular Duplexes and Extended Architectures

The concept of molecular duplexes, where two molecules form a discrete, stable assembly through multiple non-covalent interactions, is a key aspect of supramolecular chemistry. Triazine derivatives are particularly well-suited for the formation of such structures due to the presence of multiple hydrogen bond donor and acceptor sites.

In related s-triazine systems, intriguing and unique molecular duplexes featuring a combination of NH···N, CH···O, and CH···π interactions have been observed. These cooperative interactions lead to robust supramolecular synthons that guide the three-dimensional structure. For this compound, the combination of potential C-H···N and C-H···O hydrogen bonds, along with π-π stacking, could facilitate the formation of dimeric or higher-order aggregates. The precise arrangement within these duplexes would be a balance between maximizing attractive forces and minimizing steric repulsion between the bulky phenyl and morpholine (B109124) groups.

The engineering of extended architectures, such as one-dimensional tapes or two-dimensional sheets, can be envisioned through the propagation of these duplex-forming interactions. Crystal engineering principles suggest that by modifying the substituents on the phenyl rings, for example, it would be possible to tune the intermolecular interactions and thus control the final supramolecular architecture.

Role of the Triazine and Morpholine Moieties in Supramolecular Synthons

Triazine Moiety: The 1,2,4-triazine ring is a versatile and widely used building block in supramolecular chemistry. Its nitrogen-rich structure provides multiple sites for hydrogen bonding and coordination to metal ions. The nitrogen atoms act as hydrogen bond acceptors, playing a crucial role in the formation of predictable hydrogen-bonding patterns, known as supramolecular synthons. The planar and aromatic nature of the triazine ring also allows it to participate effectively in π-π stacking interactions.

Crystal Engineering Strategies for Triazine-Based Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For triazine-based materials, the primary strategy involves the use of robust and predictable non-covalent synthons to guide the assembly of molecules into specific crystalline architectures.

Key strategies applicable to this compound include:

Exploitation of Hydrogen Bonding: By introducing functional groups capable of forming strong and directional hydrogen bonds, it is possible to create predictable and robust networks.

Control of π-π Stacking: The degree of π-π stacking can be modulated by introducing substituents on the phenyl rings that alter their electron density or create steric hindrance. This can influence the optical and electronic properties of the resulting material.

Solvent-Induced Polymorphism: The choice of solvent during crystallization can have a profound impact on the final crystal structure, as solvent molecules can be incorporated into the lattice or can influence the kinetics of crystal growth.

The table below summarizes some crystal engineering strategies and their potential outcomes for triazine-based materials.

| Strategy | Description | Potential Outcome |

| Co-crystallization | Crystallizing the target molecule with a second component (a co-former) to introduce new intermolecular interactions. | Altered physical properties such as solubility and melting point; formation of novel supramolecular architectures. |

| Introduction of Functional Groups | Modifying the molecular structure to include specific functional groups that promote desired intermolecular interactions. | Enhanced thermal stability, tunable photophysical properties, and specific host-guest recognition capabilities. |

| Metal Coordination | Utilizing the nitrogen atoms of the triazine ring to coordinate with metal ions. | Formation of metal-organic frameworks (MOFs) with porous structures for applications in catalysis and gas storage. |

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The principles that govern the self-assembly of this compound also underpin its potential for molecular recognition. The combination of hydrogen bonding sites and aromatic surfaces can create a binding pocket for specific guest molecules.

Triazine derivatives have been explored as scaffolds for the construction of synthetic receptors. The electron-deficient nature of the triazine ring can lead to favorable interactions with electron-rich guest molecules. While specific host-guest studies involving this compound are not documented in the reviewed literature, the structural motifs present suggest its potential in this area. For instance, the cleft formed by the two phenyl rings and the morpholine moiety could potentially bind small organic molecules through a combination of hydrogen bonding and π-π interactions.

Vi. Computational Chemistry and Theoretical Investigations

Investigation of Excited-State Dynamics and Photophysical Properties

Further experimental and computational research dedicated specifically to 5-Morpholino-3,6-diphenyl-1,2,4-triazine is required to provide the detailed analysis requested in the outline.

Vii. Advanced Applications in Materials Science and Catalysis

Utilization of Triazine Derivatives in Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers constructed from triazine units, typically 1,3,5-triazine (B166579), linked by aromatic groups. rsc.orgnih.gov These materials are noted for their high stability, porosity, and nitrogen content, which makes them suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The synthesis of CTFs usually involves the trimerization of nitrile-functionalized monomers. rsc.orgnih.gov There is no specific literature detailing the incorporation of a 1,2,4-triazine (B1199460) derivative like 5-Morpholino-3,6-diphenyl-1,2,4-triazine into CTF structures.

CTFs as Heterogeneous Catalysts and Catalyst Supports

The porous and robust nature of CTFs, along with their high nitrogen content, makes them promising candidates for heterogeneous catalysts and catalyst supports. The nitrogen atoms within the triazine rings can act as coordination sites for metal nanoparticles, leading to highly dispersed and stable catalysts. researchgate.net However, no studies have been found that specifically utilize this compound in the formation of CTFs for catalytic applications.

Metal-Free Electrocatalysis Applications of Triazine-Based Materials

Nitrogen-doped carbon materials, which can be derived from the pyrolysis of nitrogen-rich precursors like triazine-based frameworks, are of significant interest for metal-free electrocatalysis. researchgate.netnih.gov These materials can exhibit high activity for reactions such as the oxygen reduction reaction (ORR). The specific electrochemical properties of materials derived from this compound have not been reported.

Photocatalytic Activity in Organic Transformations

The conjugated π-systems and tunable electronic properties of CTFs make them suitable for photocatalytic applications. rsc.org They can act as metal-free photocatalysts for various organic transformations under visible light irradiation. Research on the photocatalytic potential of this compound or its derivatives is currently not available.

Triazine Scaffolds as Ligands in Coordination Chemistry

The nitrogen atoms in the triazine ring can act as donor atoms, allowing triazine derivatives to function as ligands in coordination chemistry. Substituted 1,2,4-triazines, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, have been shown to form complexes with metal ions like Cu(I) and Ag(I). mdpi.com These complexes can exhibit interesting structural and photophysical properties. While the morpholino and phenyl groups in this compound could influence its coordination behavior, specific studies on its use as a ligand are lacking.

Applications in Energy Storage and Conversion Technologies

Triazine-based materials, particularly CTFs and other nitrogen-rich polymers, are being explored for their potential in energy storage and conversion. researchgate.net Their porous structure can facilitate ion transport, making them suitable for use as electrode materials in batteries and supercapacitors. There is currently no data on the performance of this compound in such applications.

Sensing and Anion Recognition Systems

The electron-deficient nature of the triazine ring makes it a potential candidate for anion recognition and sensing applications. The interaction between anions and the triazine core can lead to detectable changes in optical or electrochemical properties. While the general principle is established for some triazine derivatives, specific research on this compound as a sensor or for anion recognition has not been found in the literature.

Viii. Future Perspectives and Emerging Research Directions

Development of Advanced Green Synthetic Protocols for Triazine Synthesis

The chemical industry's growing emphasis on sustainability is fueling the development of environmentally benign synthetic methods. For 1,2,4-triazines, future research will likely focus on "green" protocols that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. researchgate.netresearchgate.net

Key areas of development include:

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials react in a single vessel to form the desired product, are highly efficient and atom-economical. researchgate.netlookchem.com Future work will likely explore new multi-component strategies for the synthesis of complex 1,2,4-triazine (B1199460) derivatives.

Catalytic Approaches: The use of novel catalysts, including nanocatalysts, can enhance reaction rates, improve yields, and allow for milder reaction conditions. researchgate.net Research into recyclable catalysts is also a significant trend. researchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored as alternatives to conventional heating methods. mdpi.com These techniques can often lead to shorter reaction times and improved yields. mdpi.com

Eco-Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water or ionic liquids is a key goal in green chemistry. researchgate.netresearchgate.net

Recent advancements have already demonstrated the feasibility of these approaches. For instance, an eco-friendly synthesis of 1,2,4-triazine derivatives has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent, avoiding the need for a separate catalyst. researchgate.net Another study reported the highly efficient synthesis of novel 1,2,4-triazine derivatives in an aqueous solution at room temperature using Ag/Fe3O4@MWCNTs MNCs as a catalyst. researchgate.net

Future protocols for the synthesis of 5-Morpholino-3,6-diphenyl-1,2,4-triazine will likely incorporate these principles, aiming for syntheses that are not only efficient but also environmentally responsible.

Integration of Artificial Intelligence and Machine Learning in Triazine Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. acs.orgnih.govrsc.org These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the design and discovery process. medium.comresearchgate.net

In the context of 1,2,4-triazines, AI and ML can be applied to:

Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of novel triazine derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

Optimize Molecular Properties: AI algorithms can be used to design new triazine molecules with specific desired properties, such as enhanced binding affinity to a biological target or improved photophysical characteristics.

De Novo Drug Design: Generative AI models can design entirely new molecular structures with the potential to be effective drugs. researchgate.net

The integration of AI and ML with traditional experimental approaches is expected to create a powerful synergy, leading to the more rapid discovery of novel 1,2,4-triazine-based compounds with tailored functionalities. For example, AI can be used to predict the risk of drug-induced liver injury for new compounds, a critical step in drug development. acs.org

Exploration of Novel Catalytic and Materials Science Applications Beyond Current Scope

While 1,2,4-triazines are well-known for their biological activities, their potential in catalysis and materials science is an area of growing interest. rsc.orgmdpi.com The unique electronic properties of the triazine ring make it an attractive scaffold for the development of novel functional materials. rmit.edu.aursc.org

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are being investigated as emitters and host materials in OLEDs. rsc.org Their ability to exhibit thermally activated delayed fluorescence (TADF) is particularly promising for the development of highly efficient lighting and display technologies. rsc.orgrsc.org

Covalent Organic Polymers (COPs): Triazine-based COPs are porous, nitrogen-rich materials with potential applications in catalysis and gas storage. rsc.org

Sensors: The fluorescence of some triazine derivatives can be quenched or enhanced in the presence of specific analytes, making them suitable for use in chemical sensors. rsc.org

Corrosion Inhibitors: The triazine ring has been shown to enhance the rust-preventing characteristics of certain compounds, suggesting potential applications in corrosion inhibition. researchgate.netnih.gov

Future research will likely focus on the design and synthesis of novel 1,2,4-triazine derivatives, including those related to this compound, with tailored electronic and photophysical properties for these advanced applications.

Deeper Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy

A fundamental understanding of the relationship between a molecule's structure and its reactivity or activity is crucial for rational design. nih.gov The combination of computational modeling and experimental studies provides a powerful approach to elucidate these relationships for 1,2,4-triazine derivatives. nih.govuni-muenchen.deresearchgate.net

Key areas of focus include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic structure and predict the reactivity of triazine compounds. nih.govresearchgate.net

Molecular Docking: This computational technique can predict the binding mode of a triazine derivative to a biological target, providing insights into the structural basis of its activity. tandfonline.com

Spectroscopic and Crystallographic Studies: Experimental techniques such as NMR, IR, and X-ray crystallography provide detailed information about the structure and bonding of triazine compounds. nih.govacs.orgnih.gov

By combining these approaches, researchers can develop predictive models that can guide the design of new 1,2,4-triazine derivatives with enhanced properties. For example, computational studies on s-triazine derivatives have been used to predict their energetic properties. researchgate.net

Design of Multi-Functional Triazine Systems with Tailored Properties

The development of molecules that possess multiple functions within a single structure is a major trend in modern chemistry. rsc.orgrsc.org For 1,2,4-triazines, this involves designing derivatives that can, for example, act as both a therapeutic agent and a diagnostic tool, or as a catalyst with built-in selectivity.

Examples of multi-functional triazine systems include:

Theranostics: Triazine derivatives could be designed to both target cancer cells and carry a payload for imaging or therapy.

Hybrid Materials: The incorporation of triazine units into larger molecular architectures, such as polymers or metal-organic frameworks, can lead to materials with novel synergistic properties. rmit.edu.aursc.org

Bivalent Inhibitors: In drug design, bivalent ligands that can simultaneously bind to two different sites on a target protein can exhibit enhanced potency and selectivity. nih.gov

Q & A

Q. What are the key synthetic routes for 5-Morpholino-3,6-diphenyl-1,2,4-triazine?

The synthesis typically involves nucleophilic substitution reactions on triazine precursors. For example, 3-chloro-5,6-diphenyl-1,2,4-triazine can react with morpholine under optimized conditions (e.g., in dioxane at 80°C for 5 hours) to replace the chlorine atom with the morpholino group . Alternative routes may involve palladium-catalyzed amination (Buchwald-Hartwig conditions) for introducing nitrogen-based substituents .

Q. How is the molecular structure of this compound characterized?

Structural characterization relies on spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR identify substituent connectivity and electronic environments, with shielding effects indicating the morpholino group’s position .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles to confirm regiochemistry .

- Mass spectrometry : HR-MS validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in academic research?

Its morpholino and diphenyl groups make it a versatile scaffold:

- Ligand synthesis : Used in chiral catalysts for asymmetric reactions (e.g., Cu-catalyzed nitroaldol reactions) .

- Biological probes : Derivatives show promise in anticancer studies, with IC values measured against cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the morpholino group?

Optimization involves solvent, temperature, and catalyst screening:

- Solvent choice : Dioxane yields higher substitution efficiency (88%) compared to DMF (75%) due to better nucleophile activation .

- Temperature : Moderate heat (80–100°C) balances reaction rate and byproduct suppression .

- Catalysts : Pddba with Xantphos improves aryl amination yields (32–37%) in dioxane .

Q. What methodologies assess the compound’s potential anticancer activity?

- In vitro assays : Dose-response curves determine IC values using cell viability assays (e.g., MTT) against cancer lines .

- Computational docking : Molecular modeling predicts interactions with enzymatic targets (e.g., serine proteinases), validated by free energy calculations .

- Mechanistic studies : Enzyme inhibition assays (e.g., phospholipase A) quantify disruption of metabolic pathways .

Q. How do electronic effects influence the reactivity of the triazine core?

- Nucleophilic substitution : The electron-deficient triazine ring facilitates chloride displacement by morpholine, with substituent positioning (para vs. meta) affecting reaction rates .

- Electrophilic reactions : The morpholino group’s electron-donating nature directs further functionalization (e.g., alkylation) to specific ring positions .

Q. What analytical challenges arise in characterizing derivatives of this compound?

- Regiochemical ambiguity : Similar substituents (e.g., phenyl groups) complicate NMR assignments, requiring 2D techniques (COSY, HSQC) .

- Crystallization issues : Bulky substituents hinder crystal formation, necessitating high-resolution powder diffraction or microcrystal electron diffraction (MicroED) .

Key Considerations for Experimental Design

- Contradictions in synthesis : While dioxane generally outperforms DMF, prolonged heating in DMF increases byproduct formation .

- Spectroscopic pitfalls : Overlapping signals in H NMR require deuterated solvents (e.g., DMSO-d) and decoupling techniques .

- Biological relevance : Prioritize derivatives with low IC values (<20 µM) and favorable ADMET profiles for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.